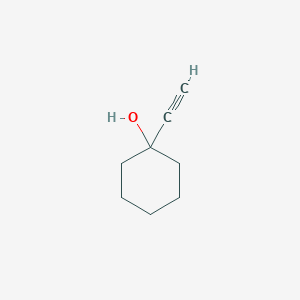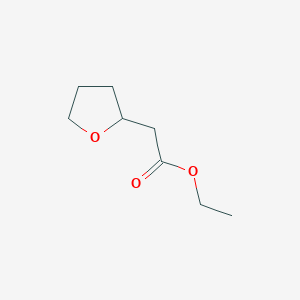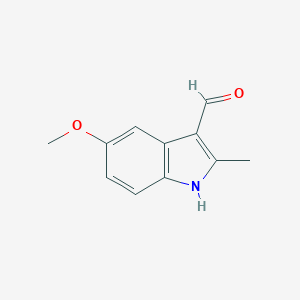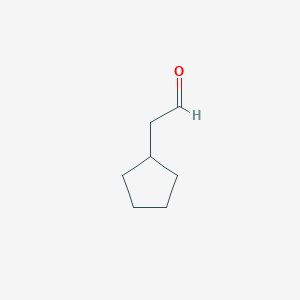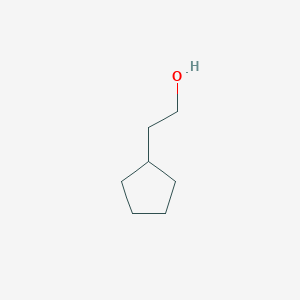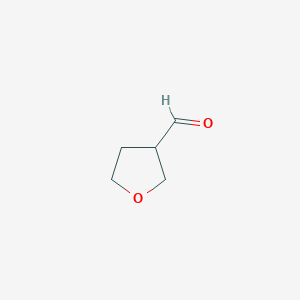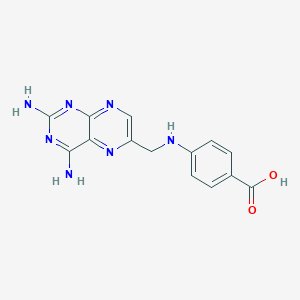
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
概要
説明
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid, also known as 4-Amino-4-deoxypteroic acid, is an intermediate for the synthesis of Aminopterin, a folic acid antagonist .
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the sources retrieved. .Molecular Structure Analysis
The molecular formula of this compound is C14H12N7O2Na . Unfortunately, the specific structural details are not provided in the sources retrieved.Physical And Chemical Properties Analysis
This compound is a brownish yellow to orange solid . The molecular weight is 333.28 .科学的研究の応用
Methotrexate Impurity
This compound is known to be an impurity found in methotrexate preparations . Methotrexate is a well-known antineoplastic agent useful in the treatment of acute leukemia and other cancerous diseases .
Reference Compound in Methotrexate Purity Analysis
. This means it can be used to compare and analyze the purity of methotrexate samples.
Research into New Synthesis Methods
The compound has been used in research into new synthesis methods for methotrexate . This research could lead to more efficient and cost-effective production methods for methotrexate.
作用機序
Target of Action
The compound, also known as 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid, is a structural analog of methotrexate . Methotrexate is known to target dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . Therefore, it’s plausible that this compound may also target DHFR or similar enzymes involved in nucleotide synthesis.
Mode of Action
As a structural analog of methotrexate, this compound may inhibit the activity of DHFR or similar enzymes, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . This inhibition could disrupt DNA replication and cell division, particularly in rapidly dividing cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate. This conversion is crucial for the synthesis of purines and pyrimidines, which are necessary for DNA replication . By inhibiting this process, the compound could disrupt cell division and growth.
Pharmacokinetics
Methotrexate is known to be well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of DNA replication and cell division due to the inhibition of nucleotide synthesis . This could lead to cell death, particularly in rapidly dividing cells, such as cancer cells.
特性
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYSFOFKQDNPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189675 | |
| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36093-85-3 | |
| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036093853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


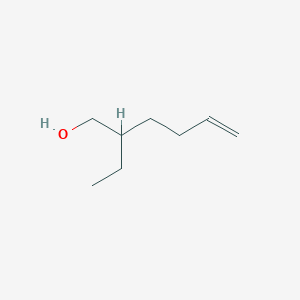


![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)
![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)
